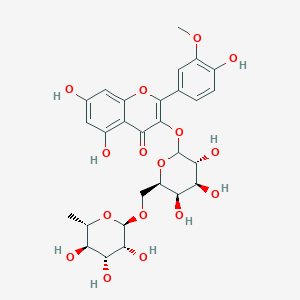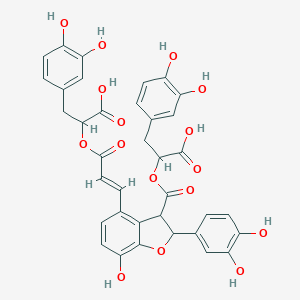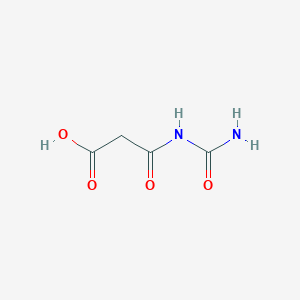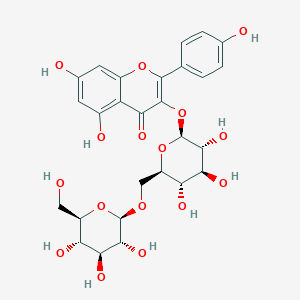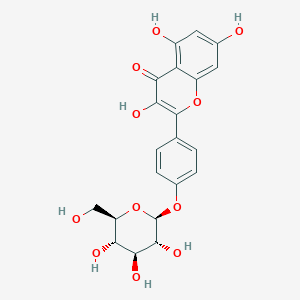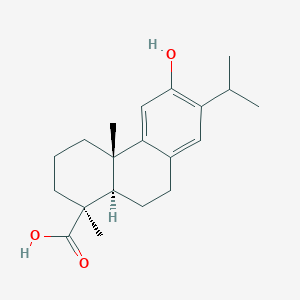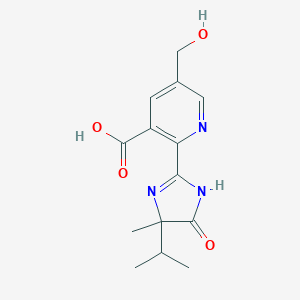
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid
Descripción general
Descripción
The compound is a complex organic molecule that features a pyridine ring substituted with a carboxylic acid group, a hydroxymethyl group, and a 4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl moiety. This structure suggests potential for biological activity, which could be explored in various pharmacological contexts.
Synthesis Analysis
The synthesis of related imidazole-containing compounds has been reported in the literature. For instance, a one-pot synthesis of imidazo[1,5-a]pyridines starting from carboxylic acids and 2-methylaminopyridines has been achieved using propane phosphoric acid anhydride in ethyl or n-butyl acetate at reflux . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using spectroscopic methods and, in some cases, X-ray diffraction analysis . These techniques are crucial for confirming the identity and purity of the synthesized compounds, which is essential for any subsequent biological testing.
Chemical Reactions Analysis
Imidazole and pyridine derivatives are known to undergo various functionalization reactions. For example, the reaction of acid chloride with 2,3-diaminopyridine has been shown to yield carboxamide and imidazo[4,5-b]pyridine derivatives . These reactions are important for the modification of the core structure to enhance biological activity or to introduce additional functional groups for further synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. For instance, the presence of a carboxylic acid group can confer solubility in aqueous environments, which is important for biological applications. The antioxidant activity of related compounds has been evaluated, with some showing significant activity compared to known antioxidants like ascorbic acid . These properties are critical for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- The compound is involved in the synthesis of vitamin B6 derivatives, as demonstrated in the work of Tomita, Brooks, and Metzler (1966). They explored the synthesis of various pyridineacetic and pyridine-propionic acids, highlighting the compound's role in producing vitamin B6 related substances (Tomita, Brooks, & Metzler, 1966).
- Anisuzzaman et al. (2000) utilized the compound in the synthesis of dimethyl derivatives of imidazolinone herbicides, developing efficient gas chromatographic methods for herbicide analysis (Anisuzzaman et al., 2000).
Biological Activities and Applications
- Yanagisawa et al. (1996) studied the compound's derivatives for their antagonistic activities to the angiotensin II receptor, which has implications in hypertension and cardiovascular health (Yanagisawa et al., 1996).
- Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds containing this moiety, exploring their potential hypertensive activity (Kumar & Mashelker, 2007).
Antimicrobial and Antioxidant Activities
- Bassyouni et al. (2012) synthesized derivatives of the compound and evaluated their antioxidant and antimicrobial activities, showcasing its potential in fighting infections and oxidative stress (Bassyouni et al., 2012).
Propiedades
IUPAC Name |
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-7(2)14(3)13(21)16-11(17-14)10-9(12(19)20)4-8(6-18)5-15-10/h4-5,7,18H,6H2,1-3H3,(H,19,20)(H,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOJIMLCWGIOCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)CO)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874546 | |
| Record name | 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(hydroxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic Acid | |
CAS RN |
81335-78-6 | |
| Record name | 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(hydroxymethyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazamox-o-desmethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081335786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Hydroxymethyl)-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00874546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMAZAMOX-O-DESMETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X2RL5MBJ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



